molecular formula C23H22O12 B13439206 5-[(6-O-Acetyl-beta-D-glucopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-hydroxy-2H-1-benzopyran-2-one

5-[(6-O-Acetyl-beta-D-glucopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-hydroxy-2H-1-benzopyran-2-one

Cat. No.: B13439206
M. Wt: 490.4 g/mol
InChI Key: YHQLUSZEFHCADG-LDBVRRDLSA-N
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Description

The compound 5-[(6-O-Acetyl-beta-D-glucopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-hydroxy-2H-1-benzopyran-2-one (hereafter referred to by its IUPAC name) is a flavonoid glycoside characterized by a benzopyranone core substituted with a 3,4-dihydroxyphenyl group at position 4, a hydroxyl group at position 7, and a 6-O-acetylated β-D-glucopyranosyl moiety at position 5 ().

Properties

Molecular Formula

C23H22O12

Molecular Weight

490.4 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[4-(3,4-dihydroxyphenyl)-7-hydroxy-2-oxochromen-5-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C23H22O12/c1-9(24)32-8-17-20(29)21(30)22(31)23(35-17)34-16-6-11(25)5-15-19(16)12(7-18(28)33-15)10-2-3-13(26)14(27)4-10/h2-7,17,20-23,25-27,29-31H,8H2,1H3/t17-,20-,21+,22-,23-/m1/s1

InChI Key

YHQLUSZEFHCADG-LDBVRRDLSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC(=CC3=C2C(=CC(=O)O3)C4=CC(=C(C=C4)O)O)O)O)O)O

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC(=CC3=C2C(=CC(=O)O3)C4=CC(=C(C=C4)O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(6-O-Acetyl-beta-D-glucopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-hydroxy-2H-1-benzopyran-2-one typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and acetylation. The key steps in the synthetic route are as follows:

    Protection of Hydroxy Groups: The hydroxy groups on the benzopyran ring and the glucopyranosyl moiety are protected using suitable protecting groups to prevent unwanted reactions.

    Glycosylation: The protected glucopyranosyl moiety is glycosylated with the benzopyran ring system under specific conditions to form the glycosidic bond.

    Acetylation: The glycosylated intermediate is then acetylated using acetic anhydride in the presence of a catalyst to introduce the acetyl group at the 6-O position of the glucopyranosyl moiety.

    Deprotection: The protecting groups are removed under mild conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(6-O-Acetyl-beta-D-glucopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-hydroxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups on the benzopyran ring and the dihydroxyphenyl group can be oxidized to form quinones and other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions to form reduced derivatives with altered functional groups.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

5-[(6-O-Acetyl-beta-D-glucopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-hydroxy-2H-1-benzopyran-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying glycosylation reactions.

    Biology: Investigated for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, such as in the treatment of cancer, diabetes, and cardiovascular diseases.

    Industry: Utilized in the development of novel materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-[(6-O-Acetyl-beta-D-glucopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-hydroxy-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. The compound exerts its effects through the following mechanisms:

    Antioxidant Activity: The hydroxy and dihydroxyphenyl groups can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

    Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.

Comparison with Similar Compounds

Core Scaffold and Substitution Patterns

The benzopyranone backbone is conserved across related compounds, but substitutions and glycosylation patterns vary significantly:

Compound Name Key Structural Features Evidence ID
Target Compound 5-(6-O-acetyl-β-D-glucopyranosyloxy), 4-(3,4-dihydroxyphenyl), 7-hydroxy
Patulitrin (2-(3,4-Dihydroxyphenyl)-7-(β-D-glucopyranosyloxy)-3,5-dihydroxy-6-methoxy-4H-1-benzopyran-4-one) 7-β-D-glucopyranosyloxy, 6-methoxy, 3,5-dihydroxy
Icariin peracetate 7-O-glucosyl-3-O-rhamnosyl group with acetylations
Rutin 3-O-rutinoside (glucose-rhamnose disaccharide), 5,7-dihydroxy groups
Compound 140 () 7-β-D-glucopyranosyloxy, 2-methoxy, 3,6-dimethoxy
4H-1-Benzopyran-4-one,3-[(6-O-acetyl-β-D-glucopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy- 3-(6-O-acetyl glucosyloxy), 7-methoxy, 4-hydroxyphenyl

Key Observations :

  • The acetylated glucosyl group in the target compound may improve membrane permeability compared to non-acetylated analogs like Rutin .

Glycosylation Patterns

Glycosylation significantly impacts solubility and bioactivity:

Compound Glycosyl Group Position Impact Evidence ID
Target Compound 6-O-acetyl-β-D-glucopyranosyl 5 Increased lipophilicity
Patulitrin β-D-glucopyranosyl (non-acetylated) 7 Higher hydrophilicity
Neohesperidoside derivatives () 2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl Variable Enhanced stereochemical complexity
Compound 141 () β-D-glucopyranosyloxy with additional hydroxylation 7 Polar interactions with enzymes

Physicochemical Properties

Experimental and Calculated Data

From and related sources:

Property Target Compound Patulitrin Rutin Icariin Peracetate
LogP Estimated: ~1.2 (acetylated) -0.78 (calculated) -0.44 2.5 (acetylated)
PSA ~200 Ų 203.06 Ų 269 Ų 180 Ų
Solubility Moderate in DMSO High in water Low in lipids High in organic solvents

Notes:

  • Acetylation reduces polarity (lower PSA) compared to non-acetylated analogs like Rutin .
  • Methoxy groups (e.g., in Patulitrin) slightly increase LogP .

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